molecular formula C12H18N2 B13337015 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine

Katalognummer: B13337015
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: XRONPHDJDWDFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are important due to their presence in various bioactive molecules and their potential applications in medicinal chemistry. This compound is characterized by the presence of an isoindoline ring attached to a dimethylaminoethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine can be achieved through a multi-step process. One common method involves the condensation of 2-cyanobenzaldehyde with an amine, followed by reduction and cyclization to form the isoindoline ring. The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, is also being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-isoindol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H18N2/c1-14(2)8-7-12-11-6-4-3-5-10(11)9-13-12/h3-6,12-13H,7-9H2,1-2H3

InChI-Schlüssel

XRONPHDJDWDFSX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1C2=CC=CC=C2CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.